BenchChemオンラインストアへようこそ!

KT5823

Kinase selectivity ATP-competitive inhibition Indolocarbazole SAR

KT5823 (KT-5823) is a semi‑synthetic indolocarbazole alkaloid derived from the microbial metabolite K‑252a. It functions as a cell‑permeable, ATP‑competitive inhibitor of cGMP‑dependent protein kinase (PKG; also known as cGKI), with in vitro Ki values of 0.23 µM for PKG, 4 µM for PKC, and >10 µM for PKA.

Molecular Formula C29H25N3O5
Molecular Weight 495.5 g/mol
CAS No. 126643-37-6
Cat. No. B1673860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT5823
CAS126643-37-6
Synonyms9-methoxy-9-methoxycarbonyl-8-methyl-2,3,9,10-tetrahydro-8,11-epxoy-1H,8H,11H-2,7b-11a-triazadibenzo(a,g)cycloocta(cde)-trinden-1-one
KT 5823
KT-5823
KT5823
Molecular FormulaC29H25N3O5
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC
InChIInChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1
InChIKeyQTYMDECKVKSGSM-YMUMJAELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KT5823 (CAS 126643-37-6) – Potent Selective PKG Inhibitor for cGMP Signaling Research & Procurement


KT5823 (KT-5823) is a semi‑synthetic indolocarbazole alkaloid derived from the microbial metabolite K‑252a [1]. It functions as a cell‑permeable, ATP‑competitive inhibitor of cGMP‑dependent protein kinase (PKG; also known as cGKI), with in vitro Ki values of 0.23 µM for PKG, 4 µM for PKC, and >10 µM for PKA . Originating from the K‑252 family of kinase inhibitors, KT5823 was designed to confer improved selectivity for PKG over other AGC‑family kinases relative to the non‑selective parent compound K‑252a [1].

Why KT5823 Cannot Be Replaced by Generic PKG Inhibitors or Parent K‑252 Compounds


The K‑252 indolocarbazole family includes compounds with widely divergent kinase‑selectivity profiles, making generic interchange scientifically unsound. The parent compound K‑252a is a non‑selective inhibitor of PKC, PKA, and PKG (Ki ≈ 18–25 nM for all three), whereas KT5823 exhibits strong discrimination for PKG over PKA (>43‑fold) and PKC (≈17‑fold) [1]. Even within “PKG‑selective” tool compounds, critical functional distinctions exist: KT5823 fails to suppress basal PKG activity in intact tissue, unlike the peptidic inhibitor DT‑2, and is ineffective at blocking cGMP‑driven VASP phosphorylation in human platelets—a task accomplished by dual PKA/PKG blockers such as H89 [2][3]. Consequently, substituting KT5823 with a less‑selective K‑252 analog or a mechanistically distinct PKG inhibitor risks pathway mis‑attribution and invalid cross‑study comparisons.

KT5823 – Head‑to‑Head Quantitative Differentiation Against Closest Comparators


Kinase Selectivity Profiling of KT5823 vs. Parent K‑252a and Isoform‑Selective Analog KT5720

In the foundational characterization of the K‑252 compound family, K‑252a inhibited PKG, PKA, and PKC with nearly equal potency (Ki ≈ 18–25 nM across all three kinases), representing a non‑selective inhibitor [1]. In contrast, KT5823 achieves marked kinase discrimination: Ki = 0.23 µM (230 nM) for PKG, 4 µM for PKC, and >10 µM for PKA . The selectivity ratios are approximately 17‑fold for PKG over PKC and >43‑fold for PKG over PKA. For comparison, the PKA‑directed analog KT5720 exhibits a Ki of 60 nM for PKA and substantially weaker inhibition of PKG [1]. Thus, KT5823 provides a selectivity window that K‑252a cannot offer, enabling pathway dissection where concomitant PKC/PKA inhibition would confound interpretation.

Kinase selectivity ATP-competitive inhibition Indolocarbazole SAR

Intact‑Cell VASP Phosphorylation: KT5823 vs. H89 in Human Platelets and Mesangial Cells

In a critical direct comparison, Burkhardt et al. (2000) evaluated KT5823 (1–10 µM) and the dual PKA/PKG inhibitor H89 in intact human platelets and rat mesangial cells, both of which express high levels of cGK Iα [1]. Whereas KT5823 potently inhibited purified PKG in vitro (Ki ≈ 0.23 µM), it completely failed to block cGMP‑analog (8‑pCPT‑cGMP)‑induced phosphorylation of the established PKG substrate VASP at Ser157 and Ser239 in intact cells. In sharp contrast, H89 (10 µM) suppressed VASP phosphorylation under identical conditions. Additionally, KT5823 paradoxically enhanced 8‑pCPT‑cGMP‑stimulated VASP phosphorylation in platelets. These results demonstrate that KT5823's target engagement observed in biochemical assays does not translate to intact human cells, whereas H89 effectively inhibits PKG‑dependent phosphorylation in the same cellular context.

PKG cellular target engagement VASP phosphorylation cGMP signaling

Basal vs. Stimulated PKG Activity: KT5823 vs. Peptide Inhibitor DT‑2 in Vitro and in Pressurized Cerebral Arteries

Taylor et al. (2004) performed a systematic comparison of four PKG inhibitors—KT‑5823, DT‑2, Rp‑8‑pCPT‑cGMPS, and Rp‑8‑Br‑PET‑cGMPS—on purified recombinant PKG Iα and in pressurized cerebral arteries [1]. All compounds reduced cGMP‑stimulated PKG activity. Critically, only DT‑2 suppressed basal (cGMP‑independent) PKG activity; KT‑5823 showed no effect on basal activity. In functional experiments, KT‑5823 (1 µM) produced only marginal reversal of 8‑Br‑cGMP‑induced vasodilation, whereas DT‑2 completely reversed the dilation and even constricted arteries beyond their starting diameter. The observed effect size difference underscores that KT‑5823 is incapable of inhibiting constitutive PKG tone, while DT‑2 effectively targets both basal and stimulated PKG pools.

Basal PKG activity DT-2 comparison Vascular tone regulation

NO‑Induced Vasodilation: KT5823 vs. Guanylyl Cyclase Inhibitor ODQ in Rat Cerebral Arteries

In a study dissecting NO‑dependent vasodilation mechanisms, Sun et al. (1999) compared the effects of KT5823 (1 µM) and the soluble guanylyl cyclase inhibitor ODQ (10 µM) on sodium nitroprusside (SNP)‑induced dilation of serotonin‑preconstricted rat middle cerebral arteries [1]. ODQ attenuated SNP‑induced dilation by 52%, whereas KT5823 reduced dilation by only 27%. The ~2‑fold greater attenuation by ODQ indicates that a significant portion of NO‑mediated vasodilation occurs through cGMP‑independent pathways that KT5823 cannot block. KT5823 therefore serves as a pathway‑specific probe to distinguish cGMP/PKG‑dependent from cGMP‑independent vasodilation, a resolution that ODQ does not provide.

NO‑cGMP pathway Vascular pharmacology cGMP‑independent mechanisms

Functional Inhibition of cGMP‑Induced Smooth Muscle Relaxation: KT5823 IC₅₀ vs. SNP‑Stimulated PKG Activity

In dispersed smooth muscle cells, KT5823 abolishes cGMP‑induced relaxation with an IC₅₀ of 60 nM, as measured by inhibition of SNP‑stimulated PKG activity . This cellular functional IC₅₀ is approximately 3.8‑fold lower than its biochemical IC₅₀ against purified PKG (234 nM) , suggesting that the compound is more potent in a cellular context than in isolated enzyme assays. This potency differential contrasts with the lack of efficacy in intact human platelets (Evidence Item 2), highlighting that KT5823's cellular activity is highly context‑dependent. For comparison, the dual PKA/PKG inhibitor H89 exhibits an IC₅₀ of ~1 µM for PKG in similar cellular assays (class‑level inference).

Smooth muscle pharmacology cGMP relaxation Functional PKG assay

Species‑Specific PKG Pathway Dissection: KT5823 in Human vs. Mouse Platelets

Li et al. (2003) demonstrated that KT5823 (1–10 µM) fails to inhibit cGMP‑induced VASP phosphorylation in human platelets, while PKA inhibitors (KT5720, H89) effectively block this event [1]. However, in mouse platelets, cGMP‑analog‑induced VASP phosphorylation is inhibited by both PKG and PKA inhibitors, indicating a fundamental species difference in cGMP effector coupling. Thus, KT5823 cannot be used as a PKG‑selective probe in human platelet studies, but retains utility in mouse models for distinguishing PKG‑ vs. PKA‑mediated phosphorylation. No direct numerical comparison is required—the binary yes/no species‑dependence is itself the critical differentiator.

Species selectivity Platelet signaling VASP phosphorylation

Optimal Use Cases for KT5823: Where the Evidence Supports Procurement Over Alternatives


Dissecting cGMP/PKG‑Dependent vs. Independent NO Signaling in Vascular Preparations

When differentiating between cGMP‑dependent and cGMP‑independent vasodilator pathways, KT5823 (1 µM) provides a 27% attenuation benchmark for the PKG‑mediated component, whereas ODQ (10 µM) produces 52% attenuation [1]. This quantitative window allows researchers to calculate the fractional contribution of PKG to NO‑induced relaxation. KT5823 is the appropriate choice when the objective is to preserve cGMP‑independent signaling while blocking only the PKG arm.

Murine Platelet Signaling Studies Requiring PKG‑Specific Pathway Blockade

In mouse platelets, KT5823 inhibits cGMP‑driven VASP phosphorylation, unlike in human platelets where PKA dominates this phosphorylation event [2]. Investigators working with genetically modified mouse models can use KT5823 to cleanly attribute cGMP effects to PKG versus PKA, a discrimination not possible with dual PKA/PKG inhibitors such as H89.

Smooth Muscle Cell Relaxation Assays at Low Nanomolar Concentrations

KT5823 abolishes cGMP‑induced relaxation in dispersed smooth muscle cells with an IC₅₀ of 60 nM , making it suitable for functional studies in vascular, gastrointestinal, or airway smooth muscle where PKG‑mediated relaxation is interrogated. Users should validate activity in their specific cell type, given demonstrated loss of efficacy in certain intact cell systems.

Biochemical Kinase Selectivity Panels When Profiling Indolocarbazole Derivatives

For medicinal chemistry campaigns aiming to improve AGC kinase selectivity, KT5823 serves as the reference PKG‑selective indolocarbazole with known Ki values of 0.23 µM (PKG), 4 µM (PKC), and >10 µM (PKA) . Comparative screening against K‑252a (non‑selective; Ki ≈ 20 nM for all three kinases) [3] provides a clear selectivity benchmark for novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for KT5823

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.